
Bis(2,3,4,5-tetrachlorophenyl)iodanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,4,5-tetrachlorophenyl)iodanium is a chemical compound with the molecular formula C12H2Cl8I. It is known for its unique structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,4,5-tetrachlorophenyl)iodanium typically involves the reaction of iodine with 2,3,4,5-tetrachlorophenyl compounds under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3,4,5-tetrachlorophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of iodide ions and other reduced species.
Substitution: The tetrachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl compounds .
Applications De Recherche Scientifique
Bis(2,3,4,5-tetrachlorophenyl)iodanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2,3,4,5-tetrachlorophenyl)iodanium involves its ability to act as an electrophile in chemical reactions. The iodonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(2,3,4,5-tetrachlorophenyl)dimethylsilane
- Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane
Uniqueness
Bis(2,3,4,5-tetrachlorophenyl)iodanium is unique due to its specific structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C12H2Cl8I+ |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
bis(2,3,4,5-tetrachlorophenyl)iodanium |
InChI |
InChI=1S/C12H2Cl8I/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H/q+1 |
Clé InChI |
MMPASVJDQYZKLL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[I+]C2=C(C(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


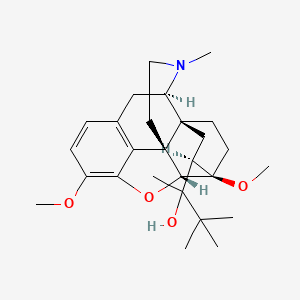
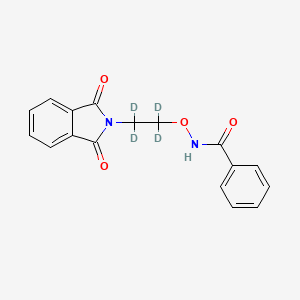
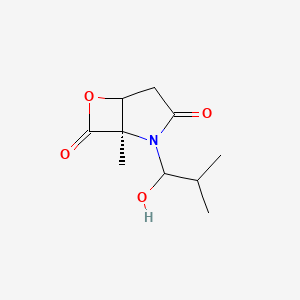
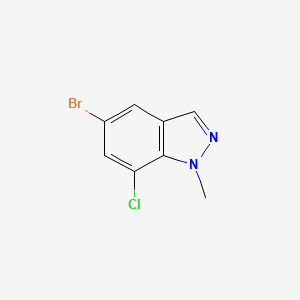
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
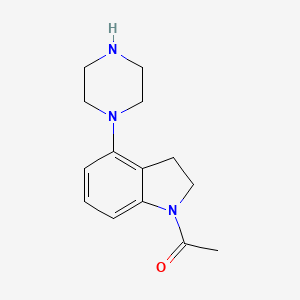

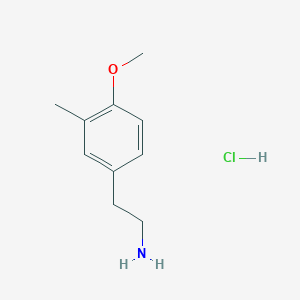
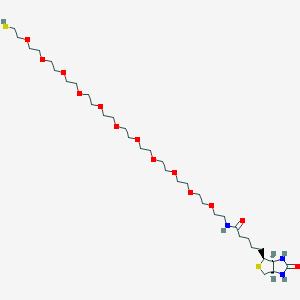
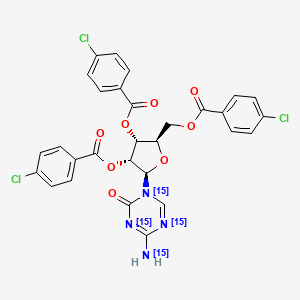
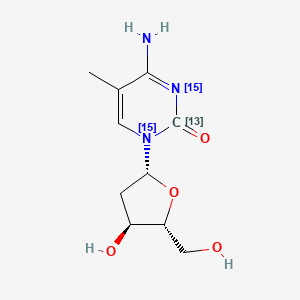

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
